molecular formula C14H12ClN3O3S B2375015 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1448048-17-6

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2375015
CAS No.: 1448048-17-6
M. Wt: 337.78
InChI Key: JWBRBRNKTGUJJQ-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic compound that features a unique combination of azetidine, pyrazine, and sulfonyl functional groups

Scientific Research Applications

Synthesis and Structure

A study by Wang et al. (2015) delves into the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which include chlorophenylsulfonyl groups. These compounds were synthesized via multi-step reactions and characterized through various spectroscopic methods. The crystal structure of one compound, specifically containing the arylsulfonyl moiety, was detailed, providing insights into the molecular configurations and potential reactivity patterns of these substances (Wang et al., 2015).

Biological Activities

The biological activities of these compounds have been a focal point of research. Wang et al. (2015) reported that some of the synthesized compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential applications in agriculture for pest control and weed management. The specificity and efficacy of these compounds could lead to more targeted and environmentally friendly pest control methods (Wang et al., 2015).

Another area of research is the antimicrobial properties of azetidinone-based compounds. Shah et al. (2014) synthesized a series of compounds by reacting azetidin-2-one with benzene sulfonyl chloride, which were then tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Shah et al., 2014).

Anticancer Potentials

Research by Hafez et al. (2016) on pyrazole derivatives, including those with a (4-chlorophenyl)sulfonyl moiety, highlighted their potential as anticancer agents. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin. This opens avenues for the development of new therapeutic options for cancer treatment, emphasizing the importance of structural variations in enhancing biological efficacy (Hafez et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrazine: The final step involves coupling the sulfonylated azetidine with pyrazine-2-carboxylic acid or its derivatives under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May exhibit biological activity such as enzyme inhibition or receptor modulation.

Industry:

  • Potential applications in the development of agrochemicals or materials science.

Comparison with Similar Compounds

    (4-Chlorophenyl)sulfonyl derivatives: These compounds share the sulfonyl group and may exhibit similar reactivity and biological activity.

    Azetidine derivatives: Compounds with the azetidine ring are often studied for their unique ring strain and reactivity.

    Pyrazine derivatives: These compounds are known for their aromaticity and potential biological activity.

Uniqueness: (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of these functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-1-3-11(4-2-10)22(20,21)12-8-18(9-12)14(19)13-7-16-5-6-17-13/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRBRNKTGUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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